Mitoquazone

Catalog No.
S632736
CAS No.
31959-87-2
M.F
C5H18Cl2N8O2
M. Wt
293.15 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mitoquazone

CAS Number

31959-87-2

Product Name

Mitoquazone

IUPAC Name

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;dihydrate;dihydrochloride

Molecular Formula

C5H18Cl2N8O2

Molecular Weight

293.15 g/mol

InChI

InChI=1S/C5H12N8.2ClH.2H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H;2*1H2/b10-2+,11-3+;;;;

InChI Key

WTJBHEZHUNHLJR-RRFWXCNOSA-N

SMILES

CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl

Synonyms

Methyl gag, Methyl-gag, Methylgag, Methylglyoxal Bis(guanylhydrazone), MGBG, Mitoguazone, NSC 32946, NSC-32946, NSC32946

Canonical SMILES

CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl

Isomeric SMILES

C/C(=N\N=C(N)N)/C=N/N=C(N)N.O.O.Cl.Cl

Description

Antineoplastic agent effective against myelogenous leukemia in experimental animals. Also acts as an inhibitor of animal S-adenosylmethionine decarboxylase.

Mitoquazone is a synthetic compound classified as a benzimidazole derivative, primarily recognized for its potential applications in medicinal chemistry. It is often investigated for its anticancer properties, particularly in the treatment of various malignancies. The compound is known to exist in the form of dihydrochloride dihydrate, which enhances its solubility and bioavailability in biological systems .

That are pertinent to its biological activity. The compound can interact with cellular enzymes and receptors, leading to inhibition of specific pathways involved in cancer cell proliferation. Notably, it is designed to inhibit DNA synthesis and repair mechanisms, which are crucial for cancer cell survival. The exact mechanisms of action involve complex interactions at the molecular level, including alkylation of DNA and interference with topoisomerase activity, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .

Mitoquazone exhibits significant biological activity against various cancer types. Its primary mechanism involves the inhibition of nucleic acid synthesis, which is vital for the proliferation of cancer cells. Studies have shown that Mitoquazone can effectively induce cell death in malignant gliomas and other tumors by promoting apoptosis and inhibiting tumor growth in vitro and in vivo . Additionally, it has been observed to modulate the immune response, potentially enhancing the efficacy of other therapeutic agents when used in combination therapies.

The synthesis of Mitoquazone typically involves multi-step organic reactions that include the formation of the benzimidazole core followed by various functional group modifications. Key steps may include:

  • Formation of Benzimidazole: The initial step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or derivative.
  • Functionalization: Subsequent reactions introduce substituents that enhance the compound's biological activity and solubility.
  • Salt Formation: The final product is often converted into its dihydrochloride form to improve stability and solubility.

These synthetic routes are optimized to yield high purity and bioactive compounds suitable for pharmacological studies .

Interaction studies involving Mitoquazone focus on its pharmacokinetics and pharmacodynamics. Research indicates that Mitoquazone interacts with multiple cellular targets, including:

  • Enzymes: It inhibits enzymes involved in nucleic acid metabolism.
  • Receptors: Interaction with specific receptors can modulate signaling pathways associated with cell growth and survival.

These studies are crucial for understanding how Mitoquazone can be effectively utilized in clinical settings and what potential side effects may arise from its use .

Mitoquazone shares structural similarities with several other compounds that exhibit anticancer properties. Here are some notable comparisons:

Compound NameStructure TypeMechanism of ActionUnique Features
IfosfamideAlkylating agentDNA cross-linkingUsed primarily for sarcomas and lymphomas
VinorelbineVinca alkaloidInhibition of microtubule formationEffective against breast cancer
EtoposidePodophyllotoxinTopoisomerase II inhibitionCommonly used in testicular cancer treatment

Mitoquazone's uniqueness lies in its specific targeting of nucleic acid synthesis pathways, distinguishing it from other agents that may act through different mechanisms or target different cellular components.

UNII

7NTU241O1D

Dates

Modify: 2024-02-18

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